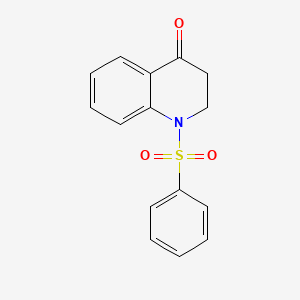
Ethyl 4-(1-Methyl-1H-indol-3-yl)-2,4-dioxobutanoate
Descripción general
Descripción
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Synthesis Analysis
Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized .
Molecular Structure Analysis
Indoles are important types of molecules and natural products . They show various biologically vital properties .
Physical And Chemical Properties Analysis
Indoles, both natural and synthetic, show various biologically vital properties .
Aplicaciones Científicas De Investigación
Ethyl 4-(1-Methyl-1H-indol-3-yl)-2,4-dioxobutanoate is a chemical compound with potential applications in various fields of scientific research. This compound's relevance stems from its structural components, which may contribute to diverse biological and chemical research areas. The following sections outline potential research applications derived from the compound's properties and related studies.
Potential Therapeutic Applications
The compound's indole moiety, a common structure in many pharmaceuticals, suggests its potential utility in drug discovery and development. Indoles are known for their broad biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Research into similar compounds, such as 1-methylcyclopropene (1-MCP), has shown significant effects on biological systems, including ethylene inhibition in fruits and vegetables, suggesting potential for agricultural applications and postharvest quality maintenance (Watkins, 2006; Martínez-Romero et al., 2007)^1^^2^.
Role in Ethylene Biosynthesis and Signaling Pathways
Given the structural similarities to compounds affecting ethylene perception, this compound may play a role in studying ethylene biosynthesis and signaling pathways in plants. Ethylene is crucial for various plant processes, including fruit ripening and stress responses. The inhibitor of ethylene perception, 1-MCP, has been a tool in investigating ethylene's role, suggesting that related compounds could provide further insights into ethylene's complex biological roles (Blankenship & Dole, 2003)^3^.
Environmental and Ecological Research
Compounds with structural features similar to this compound could have implications in environmental and ecological research. For example, studies on ethyl tert-butyl ether (ETBE) and its biodegradation highlight the importance of understanding the environmental fate and impact of chemical compounds (Thornton et al., 2020)^4^. Investigating the biodegradation pathways and ecological effects of similar compounds can contribute to environmental protection and sustainability.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4-(1-methylindol-3-yl)-2,4-dioxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-3-20-15(19)14(18)8-13(17)11-9-16(2)12-7-5-4-6-10(11)12/h4-7,9H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMWGKZLITWXAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CN(C2=CC=CC=C21)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-Phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071306.png)
![2,4,6-Tris[4-(1h-imidazole-1-yl)phenyl]-1,3,5-triazine](/img/structure/B3071320.png)
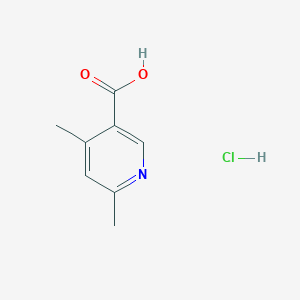
![Methyl 2-[(2-{[(2-chlorophenyl)sulfonyl]amino}acetyl)amino]-4-(methylsulfanyl)butanoate](/img/structure/B3071331.png)
![N-Methyl-3-[(1-phenylethyl)amino]propanamide](/img/structure/B3071332.png)
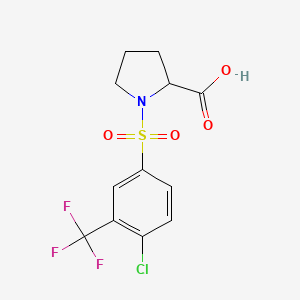


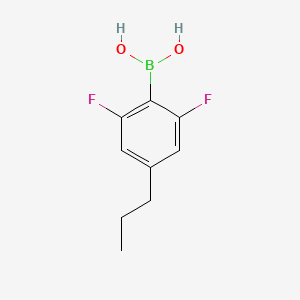
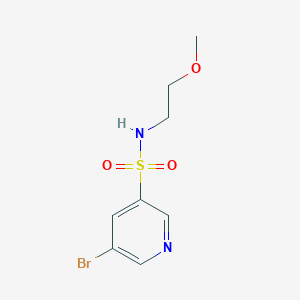
![1-[3-(3,4-Dimethoxyphenyl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B3071382.png)
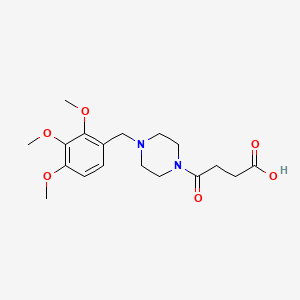
![1-[(2-Methoxyphenyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B3071398.png)
